Cas no 123-11-5 (p-Methoxybenzaldehyde)

p-Methoxybenzaldehyde, auch bekannt als Anisaldehyd, ist eine organische Verbindung mit der Summenformel C₈H₈O₂. Diese klare bis gelbliche Flüssigkeit zeichnet sich durch ihren charakteristischen süßlich-anisartigen Geruch aus. Als wichtiges Zwischenprodukt in der chemischen Synthese findet es breite Anwendung in der Herstellung von Duftstoffen, Aromen und Pharmazeutika. Seine besondere chemische Struktur mit der Methoxygruppe in para-Position ermöglicht selektive Reaktionen, was es zu einem vielseitigen Baustein in organischen Synthesen macht. Aufgrund seiner guten Löslichkeit in organischen Lösungsmitteln und seiner stabilen Eigenschaften unter Standardbedingungen ist es ein zuverlässiges Reagenz für Forschung und industrielle Prozesse.
p-Methoxybenzaldehyde structure
p-Methoxybenzaldehyde structure
Produktname:p-Methoxybenzaldehyde
CAS-Nr.:123-11-5
MF:C8H8O2
MW:136.1479
MDL:MFCD00003385
CID:36069
PubChem ID:31244

p-Methoxybenzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Methoxybenzaldehyde
    • AnisaldehydeMetoxybenzaldehyd
    • aubepine
    • 4-Methoxybenzylaldehyde
    • Anisic Aldehyde
    • p-methoxybenzaldehyde
    • 4-methoxy-benzaldehyd
    • Anisal
    • Benzaldehyde,4-methoxy-
    • Methyl-p-oxybenzaldehyde
    • Obepin
    • p-Formylanisole
    • p-Methoxybenzafdehyde
    • PARA ANISALDEHYDE
    • PARA ANISIC ALDEHYDE
    • P-ANISIC ALDEHYDE
    • FEMA 2670
    • AUBE'PINE
    • ANISALDEHYDE
    • ANISALDEHYDE,4-
    • ANISIC ALDEHYDE-P
    • 4-ANISALDEHYDE
    • p-Anisaldehyde
    • p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]
    • ANISALDEHYDE, 4-(AS)
    • ANISALDEHYDE, 4-(RG)
    • 4-Methoxybenzald
    • Anisaldehyd
    • NSC 5590
    • Aubépine
    • 对甲氧基苯甲醛
    • Benzaldehyde, 4-methoxy-
    • Crategine
    • para-anisaldehyde
    • 4-Methoxy-benzaldehyde
    • Formylanisole, p-
    • Caswell No. 051E
    • FEMA No. 2670
    • p-Methoxybenzaldehyde (natural)
    • 4-methoxy benzaldehyde
    • ZRSNZINYAWTAHE-UHFFFAOYSA-N
    • 9PA5V6656V
    • EINE
    • MLS002152921
    • SMR001224521
    • MLSMR
    • p-Methoxybenzaldehyde
    • MDL: MFCD00003385
    • Inchi: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
    • InChI-Schlüssel: ZRSNZINYAWTAHE-UHFFFAOYSA-N
    • Lächelt: O(C([H])([H])[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]
    • BRN: 471382

Berechnete Eigenschaften

  • Genaue Masse: 136.05200
  • Monoisotopenmasse: 136.052429494 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 104
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topologische Polaroberfläche: 26.3
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Molekulargewicht: 136.15

Experimentelle Eigenschaften

  • Farbe/Form: Oil
  • Dichte: 1.119 g/mL at 25 °C(lit.)
  • Schmelzpunkt: −1 °C (lit.)
  • Siedepunkt: 248 °C(lit.)
  • Flammpunkt: Fahrenheit: 240.8° f< br / >Celsius: 116° C< br / >
  • Brechungsindex: n20/D 1.573(lit.)
  • PH: 7 (2g/l, H2O, 20℃)
  • Löslichkeit: 2g/l
  • Wasserteilungskoeffizient: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.
  • PSA: 26.30000
  • LogP: 1.50770
  • Geruch: Hawthorn odor
  • Brechungsindex: Index of refraction = 1.5730 at 20 °C
  • FEMA: 2670
  • Merck: 663
  • Dampfdruck: 0.03 mmHg
  • Löslichkeit: Es ist leicht löslich im Wasser, mischbar mit Ethanol und Ether, leicht löslich in Aceton und Chloroform und löslich in Benzol.
  • Sensibilität: Air Sensitive

p-Methoxybenzaldehyde Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:gefährlich
  • Signalwort:Warning
  • Gefahrenhinweis: H302,H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN 3316 9/PG 2
  • WGK Deutschland:1
  • Code der Gefahrenkategorie: R22
  • Sicherheitshinweise: S26-S36-S45-S36/37-S16-S7
  • FLUKA MARKE F CODES:10-23
  • RTECS:BZ2625000
  • Identifizierung gefährlicher Stoffe: Xn
  • Toxizität:LD50 orally in rats: 1510 mg/kg (Jenner)
  • Verpackungsgruppe:I; II; III
  • Verpackungsgruppe:I; II; III
  • Explosionsgrenze:1.4-5.3%(V)
  • PackingGroup:II
  • Lagerzustand:−20°C
  • Risikophrasen:R22
  • Sicherheitsbegriff:S26-S36-S45-S36/37-S16-S7
  • Gefahrenklasse:IRRITANT
  • TSCA:Yes

p-Methoxybenzaldehyde Zolldaten

  • HS-CODE:29124900
  • Zolldaten:

    China Zollkodex:

    2912499000

    Übersicht:

    2912499000. Andere Aldehydether\Aldehyde, Phenole und Aldehyde, die andere sauerstoffhaltige Gruppen enthalten. MwSt:17,0% Steuerrückerstattungssatz:9,0% Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%

    Deklarationselemente:

    Produktname, Bauteilinhalt, Verwendung, Aussehen von Tetraformaldehyd

    Zusammenfassung:

    2912499000. andere Aldehydether, Aldehydphenole und Aldehyde mit anderer Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:9,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%

p-Methoxybenzaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Oakwood
098960-500g
p-Anisaldehyde
123-11-5 99%
500g
$37.00 2024-07-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15364-1000g
4-Methoxybenzaldehyde, 98%
123-11-5 98%
1000g
¥1218.00 2023-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003195-500ml
p-Methoxybenzaldehyde
123-11-5 99%
500ml
¥175 2024-05-26
Cooke Chemical
A0662412-5ML
p-Anisaldehyde , StandardforGC
123-11-5 ≥99%(GC)
5ml
RMB 78.40 2025-02-20
Oakwood
098960-10g
p-Anisaldehyde
123-11-5 99%
10g
$10.00 2024-07-19
Enamine
EN300-16096-50.0g
4-methoxybenzaldehyde
123-11-5 95%
50g
$50.0 2023-05-02
BAI LING WEI Technology Co., Ltd.
199896-100G
p-Anisaldehyde, 99%
123-11-5 99%
100G
¥ 284 2022-04-26
Fluorochem
079445-500g
4-Methoxybenzaldehyde
123-11-5 99%
500g
£50.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W267007-25KG-K
p-Methoxybenzaldehyde
123-11-5 ≥97.5%, FCC, FG
25KG
11148.93 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P12030-500ml
4-Methoxybenzaldehyde
123-11-5 98%
500ml
¥319.0 2022-04-27

p-Methoxybenzaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1C:2048-37-5, C:1109-15-5, S:MeCN, 7 h, rt
Referenz
Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and Thiols
By Huang, Jie et al, Organic Letters, 2023, 25(30), 5613-5618

Synthetic Routes 2

Reaktionsbedingungen
1.1R:Me4-piperidoxyl, R:NaBr, R:NaHCO3, S:H2O, S:CH2Cl2
Referenz
Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reaction
By Feng, Enqi et al, Angewandte Chemie, 2022, 61(10), e202116351

Synthetic Routes 3

Reaktionsbedingungen
1.1R:t-BuOK, C:2922795-44-4, S:PhMe, 24 h, 50°C
Referenz
Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts
By Kamal et al, Journal of Organic Chemistry, 2023, 88(9), 5827-5843

Synthetic Routes 4

Reaktionsbedingungen
1.1R:C5H5N, R:SeO2, 110°C
1.2R:HCl, S:H2O, pH 2
2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C
Referenz
Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes
By Hu, Chun-Hong and Li, Yang, Journal of Organic Chemistry, 2023, 88(10), 6401-6406

Synthetic Routes 5

Reaktionsbedingungen
1.1C:2923917-23-9 (nonstoichiometric), S:PhMe, 24 h, 343K, 1 atm
Referenz
Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalysts
By Ikemoto, Satoru et al, Physical Chemistry Chemical Physics, 2019, 21(37), 20868-20877

Synthetic Routes 6

Reaktionsbedingungen
1.1R:KOH, C:2920937-52-4, S:m-C6H4Me2, 5 h, 120°C
Referenz
Synthesis and structural characterization of palladium pincer complexes: Sustainable synthesis of benzothiazoles
By Anandaraj, Pennamuthiriyan et al, Applied Organometallic Chemistry, 2023, 37(5), e7062

Synthetic Routes 7

Reaktionsbedingungen
1.1R:PhSiH3, R:Et3N, C:29934-17-6, C:19437-26-4, S:DMF, 18 h, 75°C
Referenz
Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions
By Li, Dan et al, Journal of Organic Chemistry, 2023, 88(8), 5231-5237

Synthetic Routes 8

Reaktionsbedingungen
1.1C:39368-32-6, C:TiO2, S:H2O, 4 h, rt
Referenz
Facile preparation of CuBi2O4/TiO2 hetero-systems employed for simulated solar-light selective oxidation of 4-methoxybenzyl alcohol model compound
By Djaballah, Ahmed Malek et al, Molecular Catalysis, 2023, 546, 113251

Synthetic Routes 9

Reaktionsbedingungen
1.1R:O2, C:NaN3, S:H2O, 16 h, rt
Referenz
Photo-Induced Cleavage of Alkenes to Carbonyls in Water
By Yue, Xiaoguang et al, Asian Journal of Organic Chemistry, 2023, 12(6), e202300124

Synthetic Routes 10

Reaktionsbedingungen
1.1R:t-BuOOH, C:64554-19-4, S:Me(CH2)8Me, 37 h, 30°C
Referenz
Selective Peroxygenase-Catalysed Oxidation of Toluene Derivates to Benzaldehydes
By Wang, Yutong et al, ChemCatChem, 2023, 15(13), e202300645

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  -10 °C; 20 min, -10 °C
1.2 Reagents: Hydroxylamine-O-sulfonic acid ;  -10 °C; -10 °C → rt; 2 h, rt
Referenz
Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole
Blake, Alexander J.; et al, Organic & Biomolecular Chemistry, 2003, 1(23), 4268-4274

Synthetic Routes 12

Reaktionsbedingungen
1.1S:THF, 15 min, rt; 1 h, rt
2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C
Referenz
Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides
By Nadhagopal, Sundar et al, Synlett, 2023, 34(15), 1809-1813

Synthetic Routes 13

Reaktionsbedingungen
1.1R:O2, C:1361312-45-9, C:K2CO3, C:Me4-piperidoxyl, S:DMSO, 6 h, 40°C
Referenz
Copper Pyrithione (CuPT)-Catalyzed Oxidation of Secondary and Primary Benzyl Alcohols with Molecular oxygen or Air Under Mild Conditions
By Peng, Qionghui et al, Catalysis Letters, 2023, 153(9), 2665-2673

Synthetic Routes 14

Reaktionsbedingungen
1.1R:R:O2, C:9029-60-1
Referenz
Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus
By Krahe, Nina-Katharina et al, ChemBioChem, 2021, 22(19), 2857-2861

Synthetic Routes 15

Reaktionsbedingungen
1.1R:t-BuOOH, C:327-97-9 (complex with copper), C:Cu (complex with chlorogenate), 30 min, 45°C
Referenz
Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activity
By Shafaghatlonbar, Masoud and Bagherzade, Ghodsieh, Journal of Organometallic Chemistry, 2023, 996, 122758

Synthetic Routes 16

Reaktionsbedingungen
1.1R:Me4-piperidoxyl, R:O2, C:Fe(NO3)3, S:AcOH, 90 h, 80°C, 1 bar
Referenz
Honeycomb reactor: a promising device for streamlining aerobic oxidation under continuous-flow conditions
By Hosoya, Masahiro et al, Beilstein Journal of Organic Chemistry, 2023, 19, 752-763

Synthetic Routes 17

Reaktionsbedingungen
1.1R:O2, C:20344-49-4, C:CdS, S:MeCN, 30 min, 19-21°C; 2 h, 19-21°C
Referenz
Selectively Permeable FeOOH Amorphous Layer Coating CdS for Enhancing Photocatalytic Conversion of Benzyl Alcohol and Selectivity to Benzaldehyde
By Li, Yan et al, ChemSusChem, 2023, 16(9), e202202355

Synthetic Routes 18

Reaktionsbedingungen
1.1R:O2, C:7787-59-9, S:MeCN, 2 h, rt
Referenz
Chelated Ion-Exchange Strategy toward BiOCl Mesoporous Single-Crystalline Nanosheets for Boosting Photocatalytic Selective Aromatic Alcohols Oxidation
By Li, Wei et al, Advanced Materials (Weinheim, 2023, 35(18), 2300396

Synthetic Routes 19

Reaktionsbedingungen
1.1R:O2, C:693794-98-8, S:MeCN, 12 h, rt
Referenz
Visible light photocatalysis for aerobic oxidative cleavage of alkenes
By Li, Huili et al, Tetrahedron Letters, 2023, 125, 154624

Synthetic Routes 20

Reaktionsbedingungen
1.1R:Bromosuccinimide, C:Cu(CF3SO3)2, S:Me2CO, S:H2O, 3 h, rt
2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt
2.2R:Bromosuccinimide, 30 min, rt
Referenz
Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond Cleavage
By Choudhary, Kavita et al, Journal of Organic Chemistry, 2023, 88(16), 12041-12053

Synthetic Routes 21

Reaktionsbedingungen
1.1R:O2, C:2952542-28-6, S:MeCN, 12 h, rt → 120°C, 0.8 MPa
Referenz
Additive-free selective oxidation of aromatic alcohols with molecular oxygen catalyzed by a mixed-valence polyoxovanadate-based metal-organic framework
By Tian, Hongrui et al, Dalton Transactions, 2023, 52(26), 9121-9130

Synthetic Routes 22

Reaktionsbedingungen
1.1C:CuCl, C:Me4-piperidoxyl, S:DMSO
Referenz
Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor
By Lemaitre, Sylvain et al, Green Chemistry, 2023, 25(14), 5698-5711

Synthetic Routes 23

Reaktionsbedingungen
1.1S:MeCN, 5 h, 28°C, 1 bar; 30 min, 28°C
Referenz
Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidation
By Chen, Yanglin et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353

Synthetic Routes 24

Reaktionsbedingungen
1.1R:KOH, C:2924718-43-2, S:PhMe, 10 h, 80°C; 80°C → 23°C
1.2R:HCl, S:H2O
Referenz
A Catecholaldimine-Based NiII-Complex as an Effective Catalyst for the Direct Conversion of Alcohols to trans-Cinnamonitriles and Aldehydes
By Sharma, Vivek et al, Journal of Organic Chemistry, 2023, 88(11), 7448-7453

Synthetic Routes 25

Reaktionsbedingungen
1.1C:1416881-52-1, C:19788-49-9, S:AcOEt, 3 h, rt
Referenz
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
By Yang, Xiaona et al, Organic Letters, 2023, 25(29), 5486-5491

Synthetic Routes 26

Reaktionsbedingungen
1.1R:H2O2, C:89485-18-7, 4 h, 65°C
Referenz
Selective oxidation of alcohols promoted by cis-Dioxomolybdenum (VI) ONO Complexes
By Liu, Xiaoxia et al, Afinidad, 2023, 80(598), 35-50

Synthetic Routes 27

Reaktionsbedingungen
1.1R:t-BuOOH, C:2927523-66-6, 30 min, rt
Referenz
Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activity
By Moodi, Zahra et al, Bioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452

Synthetic Routes 28

Reaktionsbedingungen
1.1R:O2, C:2937334-19-3, S:MeOH, S:MeCN, 72 h, 25°C, 0.1 MPa
Referenz
Designing polyoxometalate-based metal-organic framework for oxidation of styrene and cycloaddition of CO2 with epoxides
By Yan, Xiaomei et al, Chinese Chemical Letters, 2023, 34(7), 107851

Synthetic Routes 29

Reaktionsbedingungen
1.1C:2515173-80-3 (deprotected), S:H2O, S:DMSO, 2 h, 90°C
Referenz
Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade Reaction
By Chen, Chen et al, Macromolecular Rapid Communications, 2023, 44(12), 2300063

Synthetic Routes 30

Reaktionsbedingungen
1.1R:O2, C:15243-48-8, S:ClCH2CH2Cl, 14 h, rt
Referenz
Visible-Light Photocatalytic Aerobic C=C Bond Cleavage of Alkenes to Carbonyls by CsPbBr3 Nanocrystals
By Fan, Qiangwen et al, Journal of Organic Chemistry, 2023, 88(11), 7391-7400

Synthetic Routes 31

Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine ,  Tetrabutylammonium bromide ,  Tetrabutylammonium perchlorate ,  Tempo Solvents: Acetonitrile ;  5.5 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine
Zhang, Xin; et al, ChemSusChem, 2023, 16(19),

p-Methoxybenzaldehyde Raw materials

p-Methoxybenzaldehyde Preparation Products

p-Methoxybenzaldehyde Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:123-11-5)p-Anisaldehyde
Bestellnummer:27246882
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Tuesday, 10 June 2025 11:02
Preis ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:123-11-5)p-Anisaldehyde
Bestellnummer:25473454
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:12
Preis ($):discuss personally
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:123-11-5)p-Anisaldehyde
sfd17053
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:123-11-5)AnisicAldehyde
TB02811
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung